![molecular formula C18H16O9 B1253866 Decarboxythamnolic acid](/img/structure/B1253866.png)
Decarboxythamnolic acid
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Overview
Description
Decarboxythamnolic acid is a carbonyl compound.
Scientific Research Applications
Antioxidant and Photoprotective Activity
Decarboxythamnolic acid, among other molecules isolated from lichen species, has demonstrated significant activity as a photoprotector against UV-B radiation. It's part of a study exploring the potential of lichen-derived secondary metabolites in offering protection and antioxidant benefits, showcasing its applicability in photoprotection and potentially in skincare formulations or UV protection products (Mollinedo, Vila, & Sterner, 2003).
Applications in Chemical Synthesis
Decarboxylation studies, which include decarboxythamnolic acid, highlight its relevance in the production of various compounds. For example, research on the decarboxylation kinetics of acidic cannabinoids is crucial for phytocannabinoid isolation and efficient medical dosage formulation. This study illuminates the broader chemical application of decarboxylation processes involving compounds like decarboxythamnolic acid (Wang et al., 2016).
Biochemical and Pharmacological Research
Decarboxythamnolic acid is part of a broader category of natural compounds undergoing extensive research due to their potential health benefits. Studies like those on oleanolic and ursolic acid reflect the intense scientific interest in understanding the beneficial effects, toxicity, and clinical applications of such triterpenoids. This encompasses the realm of anticancer therapies, indicating the potential of decarboxythamnolic acid in similar contexts (Liu, 2005).
Role in Neurodegenerative Disorders
Research connecting phytochemical treatments, including compounds like decarboxythamnolic acid, to oxidative stress in neurodegenerative disorders is significant. Studies suggest that phytochemicals can reduce inflammation and prevent lipid peroxidation caused by compounds like quinolinic acid, indicating the therapeutic potential of decarboxythamnolic acid in managing neurological disorders (Parasram, 2017).
properties
Product Name |
Decarboxythamnolic acid |
---|---|
Molecular Formula |
C18H16O9 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
3-(3-formyl-2,4-dihydroxy-6-methylphenoxy)carbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C18H16O9/c1-7-5-11(26-3)13(17(23)24)15(22)12(7)18(25)27-16-8(2)4-10(20)9(6-19)14(16)21/h4-6,20-22H,1-3H3,(H,23,24) |
InChI Key |
JQHGZAGUFPJYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C2=C(C(=C(C=C2C)OC)C(=O)O)O)O)C=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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